Molecular Properties and Drug-Likeness Comparison Versus the Closest Commercial Analogs
In the absence of bioactivity data, computed molecular properties provide the only objective, vendor-independent basis for differentiation. The target compound (4-F-phenyl) is compared to its direct commercial structural analogs: the 4-bromophenyl (4-Br-phenyl) and the 3-trifluoromethylphenyl (3-CF3-phenyl) sulfinylmethyl benzamides. The 4-F derivative exhibits a lower molecular weight (421.4 g/mol), an intermediate lipophilicity (XLogP3 = 4.5), and a topological polar surface area (TPSA) of 65.4 Ų [1]. These values situate it closer to Lipinski's rule-of-five parameters than the heavier 4-Br analog (MW ~486 g/mol) and the more lipophilic 3-CF3 analog (MW 471.4 g/mol, XLogP predicted ~5.0). In fragment-based or lead-like compound library procurement, this compound offers a more polar, lower molecular weight entry point into the sulfinylmethyl benzamide chemical space, which can be advantageous for maintaining solubility and permeability during early hit-to-lead progression [2].
| Evidence Dimension | Computed Molecular Properties (MW, XLogP3, TPSA) |
|---|---|
| Target Compound Data | MW: 421.4 g/mol; XLogP3: 4.5; TPSA: 65.4 Ų |
| Comparator Or Baseline | 4-Br analog (CAS 338398-80-4): ~486 g/mol, XLogP3 ~5.0, TPSA ~65.4 Ų; 3-CF3 analog (CAS 477710-63-7): 471.4 g/mol, XLogP3 ~5.2, TPSA ~65.4 Ų |
| Quantified Difference | MW: ~65 g/mol lower than 4-Br; ~50 g/mol lower than 3-CF3; Lipophilicity: ~0.5-0.7 log units lower than analogs; TPSA: equivalent |
| Conditions | Computed by PubChem (release 2021.05.07) |
Why This Matters
In compound library selection, lower molecular weight and balanced lipophilicity correlate with higher hit rates and better downstream developability, allowing researchers to rationally select a starting point with a more favorable property profile.
- [1] PubChem. (2025). Compound Summary for CID 3761724. Computed Properties section. National Center for Biotechnology Information. View Source
- [2] Lipinski, C.A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
